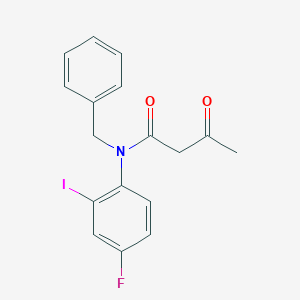![molecular formula C14H12O4 B14193612 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol CAS No. 834918-74-0](/img/structure/B14193612.png)
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is a compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their antioxidant properties. This compound is structurally related to resveratrol, a well-known antioxidant found in red wine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2,4-dihydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a model compound for studying stilbenoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of antioxidant additives for food and cosmetic products.
作用機序
The mechanism of action of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol involves its ability to scavenge reactive oxygen species (ROS) through electron transfer and proton-coupled electron transfer (PCET) mechanisms. The compound’s catechol moiety plays a crucial role in its antioxidant activity by donating electrons to neutralize ROS. This process helps protect cells from oxidative damage and may contribute to its therapeutic effects.
類似化合物との比較
Similar Compounds
Resveratrol: Another well-known stilbenoid with antioxidant properties.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced antioxidant activity.
Oxyresveratrol: A tetrahydroxystilbene with potent antioxidant and anti-inflammatory properties.
Uniqueness
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is unique due to its specific hydroxylation pattern, which may confer distinct reactivity and biological activity compared to other stilbenoids. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
特性
CAS番号 |
834918-74-0 |
|---|---|
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC名 |
4-[2-(2,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H12O4/c15-11-5-4-10(13(17)8-11)3-1-9-2-6-12(16)14(18)7-9/h1-8,15-18H |
InChIキー |
QGRSVVHNOXVSLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)


![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

